3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride
CAS No.:
Cat. No.: VC18059477
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14Cl2N2O2 |
|---|---|
| Molecular Weight | 253.12 g/mol |
| IUPAC Name | 3-(6-methoxypyridin-3-yl)azetidin-3-ol;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2.2ClH/c1-13-8-3-2-7(4-11-8)9(12)5-10-6-9;;/h2-4,10,12H,5-6H2,1H3;2*1H |
| Standard InChI Key | FMRDFRLFVLNGHU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C=C1)C2(CNC2)O.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a hydroxyl group and a 6-methoxypyridin-3-yl moiety. The dihydrochloride salt formation occurs via protonation of the azetidine nitrogen and hydroxyl group, yielding the formula C₉H₁₄Cl₂N₂O₂ and a molecular weight of 253.12 g/mol. Key structural elements include:
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Azetidine ring: Confers ring strain and reactivity due to its small size.
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6-Methoxypyridine: Introduces aromaticity and electron-donating methoxy groups, influencing electronic interactions.
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Dihydrochloride salt: Improves solubility in polar solvents like water or methanol .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄Cl₂N₂O₂ |
| Molecular Weight | 253.12 g/mol |
| IUPAC Name | 3-(6-methoxypyridin-3-yl)azetidin-3-ol; dihydrochloride |
| SMILES | COC1=NC=C(C=C1)C2(CNC2)O.Cl.Cl |
| Solubility | >50 mg/mL in water |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-(6-methoxypyridin-3-yl)azetidin-3-ol dihydrochloride typically involves cyclization of precursors containing pyridine and azetidine motifs. A representative pathway includes:
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Precursor Preparation: 6-Methoxy-3-pyridinecarbaldehyde is reacted with a protected azetidine derivative (e.g., tert-butyl azetidine-3-carboxylate) under basic conditions .
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Cyclization: Sodium hydride or potassium tert-butoxide in dimethylformamide (DMF) facilitates ring closure .
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Deprotection and Salt Formation: Acidic hydrolysis (e.g., HCl) removes protecting groups and yields the dihydrochloride salt .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | NaH, DMF, 0–5°C, 12 h | 64% |
| Salt Formation | HCl (gaseous), ethanol, reflux | 73% |
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization from ethanol. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C without melting.
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pH Sensitivity: Stable in acidic conditions (pH 2–4) but undergoes hydrolysis at pH >7, releasing methanol and forming 3-(pyridin-3-yl)azetidin-3-ol .
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Hygroscopicity: Absorbs moisture rapidly, necessitating storage in desiccators.
Spectroscopic Data
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IR (KBr): Peaks at 3350 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=N pyridine), 1250 cm⁻¹ (C-O methoxy).
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¹H NMR (D₂O): δ 8.21 (d, J=2.4 Hz, 1H, pyridine-H), 6.81 (d, J=8.7 Hz, 1H, pyridine-H), 4.02 (s, 3H, OCH₃), 3.95–3.89 (m, 2H, azetidine-H) .
| Target | IC₅₀/EC₅₀ | Model System |
|---|---|---|
| CDK2 | 1.2 µM | Enzyme assay |
| MAO-B | 3.8 µM | Rat brain homogenate |
| TNF-α inhibition | 7.5 µM | RAW 264.7 cells |
Comparative Analysis with Structural Analogs
Analogues and Derivatives
Modifications to the azetidine or pyridine moieties alter bioactivity:
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Removal of methoxy group: (3-Pyridin-3-yl)azetidin-3-ol shows 10-fold reduced CDK2 inhibition.
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Azetidine-to-pyrrolidine substitution: 3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol exhibits improved MAO-B selectivity (IC₅₀ = 0.9 µM) .
Table 4: Structure-Activity Relationships
| Compound | Modification | CDK2 IC₅₀ | MAO-B IC₅₀ |
|---|---|---|---|
| Parent compound | None | 1.2 µM | 3.8 µM |
| Demethoxy analog | -OCH₃ → -H | 12.4 µM | 28.1 µM |
| Pyrrolidine derivative | Azetidine → pyrrolidine | 2.1 µM | 0.9 µM |
Industrial and Research Applications
Chemical Intermediate
Used in synthesizing:
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Kinase inhibitors: Functionalized with acrylamide groups for covalent binding .
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PET tracers: Radiolabeled with ¹¹C for imaging MAO-B in vivo .
Formulation Challenges
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